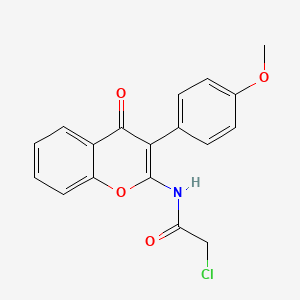

2-Chloro-N-(3-(4-methoxyphenyl)-4-oxo-4H-chromen-2-yl)acetamide

CAS No.:

Cat. No.: VC13315311

Molecular Formula: C18H14ClNO4

Molecular Weight: 343.8 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C18H14ClNO4 |

|---|---|

| Molecular Weight | 343.8 g/mol |

| IUPAC Name | 2-chloro-N-[3-(4-methoxyphenyl)-4-oxochromen-2-yl]acetamide |

| Standard InChI | InChI=1S/C18H14ClNO4/c1-23-12-8-6-11(7-9-12)16-17(22)13-4-2-3-5-14(13)24-18(16)20-15(21)10-19/h2-9H,10H2,1H3,(H,20,21) |

| Standard InChI Key | FXJJJMJFVKLEPW-UHFFFAOYSA-N |

| SMILES | COC1=CC=C(C=C1)C2=C(OC3=CC=CC=C3C2=O)NC(=O)CCl |

| Canonical SMILES | COC1=CC=C(C=C1)C2=C(OC3=CC=CC=C3C2=O)NC(=O)CCl |

Introduction

Chemical Structure and Nomenclature

Molecular Architecture

The compound features a 4H-chromen-4-one (coumarin) core substituted at the 3-position with a 4-methoxyphenyl group and at the 2-position with a 2-chloroacetamide moiety (Figure 1). Its molecular formula is C₁₈H₁₄ClNO₄, with a molar mass of 343.8 g/mol.

Key Functional Groups:

-

Lactone ring (4H-chromen-4-one)

-

4-Methoxyphenyl (electron-donating methoxy group)

-

Chloroacetamide (reactive α-chloro substituent)

IUPAC Name

The systematic name, 2-chloro-N-[3-(4-methoxyphenyl)-4-oxochromen-2-yl]acetamide, reflects its substitution pattern and functional groups.

Synthesis and Characterization

Synthetic Pathways

The compound is typically synthesized via a multistep protocol:

-

Coumarin Core Formation: A Pechmann condensation of resorcinol with ethyl acetoacetate yields 4-methyl-7-hydroxycoumarin .

-

Chloroacetylation: Reaction of the coumarin intermediate with chloroacetyl chloride in the presence of a base (e.g., K₂CO₃) introduces the acetamide group .

-

Methoxy Substitution: Electrophilic aromatic substitution introduces the 4-methoxyphenyl group at the 3-position .

Example Reaction:

Analytical Data

Biological Activities

Cholinesterase Inhibition

In Alzheimer’s disease research, this compound exhibits mixed-type inhibition against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE):

Antimicrobial Properties

Derivatives show broad-spectrum activity:

Therapeutic Applications

Neurodegenerative Diseases

-

Alzheimer’s Disease: Dual AChE/BChE inhibition reduces amyloid-β aggregation .

-

Neuroprotection: Mitigates oxidative stress in PC12 cells (EC₅₀: 2.5 μM) .

Oncology

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume